molecular formula C11H18S2 B14761319 2-Hexyl-5-(methylthio)thiophene

2-Hexyl-5-(methylthio)thiophene

Cat. No.: B14761319
M. Wt: 214.4 g/mol
InChI Key: HFGPGYCOZXMVCD-UHFFFAOYSA-N
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Description

2-Hexyl-5-(methylthio)thiophene is an organic compound with the molecular formula C11H18S2. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a hexyl group and a methylthio group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-5-(methylthio)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2-bromo-5-(methylthio)thiophene with hexyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-5-(methylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexyl-5-(methylthio)thiophene is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Hexyl-5-(methylthio)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-5-(methylthio)thiophene is unique due to the presence of both hexyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H18S2

Molecular Weight

214.4 g/mol

IUPAC Name

2-hexyl-5-methylsulfanylthiophene

InChI

InChI=1S/C11H18S2/c1-3-4-5-6-7-10-8-9-11(12-2)13-10/h8-9H,3-7H2,1-2H3

InChI Key

HFGPGYCOZXMVCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)SC

Origin of Product

United States

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